1-phenyl-N-(2-phenylethyl)ethanamine

Description

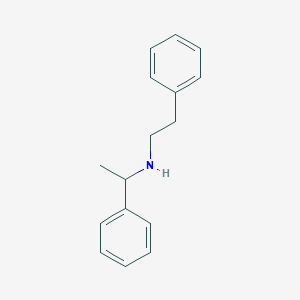

Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

1-phenyl-N-(2-phenylethyl)ethanamine |

InChI |

InChI=1S/C16H19N/c1-14(16-10-6-3-7-11-16)17-13-12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3 |

InChI Key |

HKGHTDNUSWPDCJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NCCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 1 Phenyl N 2 Phenylethyl Ethanamine

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation and quantification of 1-phenyl-N-(2-phenylethyl)ethanamine from complex matrices. The choice of method would depend on the sample's nature and the analytical objectives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of this compound, a relatively non-volatile and polar compound. A reversed-phase HPLC method would likely be employed, utilizing a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution would likely be necessary to ensure adequate retention and separation from potential impurities. Detection could be achieved using a UV detector, with the wavelength set to capture the absorbance of the phenyl groups (around 254 nm). For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Hypothetical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it could be analyzed by GC, potentially after derivatization to increase its volatility and improve peak shape. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The use of a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate. A flame ionization detector (FID) would provide good sensitivity.

Hypothetical GC Parameters (for a derivatized sample):

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min) to 300 °C at 15 °C/min |

| Detector | FID at 320 °C |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. The principles of separation are the same as in HPLC, but UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm). This would allow for a much more rapid and efficient separation of this compound. The higher backpressure generated is handled by specialized UHPLC systems.

Coupled Techniques (e.g., GC-MS, LC-MS/MS)

For definitive identification and structural confirmation, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile organic compounds. nih.gov After separation by GC, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage) and cleavage of the N-C bond.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for trace analysis in complex matrices. nih.gov After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and then fragmented to produce product ions. The specific transition from a precursor ion to a product ion can be monitored for highly selective quantification (Selected Reaction Monitoring - SRM).

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. nih.gov Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The aromatic protons of the two phenyl rings would appear in the downfield region (typically 7.0-7.5 ppm). The aliphatic protons of the ethyl and ethanamine moieties would appear in the upfield region. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom. The chemical shifts of these peaks would indicate the type of carbon (aromatic, aliphatic, attached to a heteroatom). The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons would be found further upfield.

Hypothetical ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 3.5-3.7 | Multiplet | 1H | -CH(Ph)- |

| ~ 2.7-2.9 | Multiplet | 2H | -N-CH₂- |

| ~ 2.5-2.7 | Multiplet | 2H | -CH₂-Ph |

| ~ 1.2-1.4 | Doublet | 3H | -CH₃ |

Hypothetical ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 145 | Aromatic C (quaternary) |

| ~ 140 | Aromatic C (quaternary) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 60 | -CH(Ph)- |

| ~ 50 | -N-CH₂- |

| ~ 36 | -CH₂-Ph |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the structural elucidation and identification of this compound. When subjected to ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecule produces a characteristic fragmentation pattern that serves as a chemical fingerprint.

The molecular formula of this compound is C₁₆H₁₉N, corresponding to a monoisotopic mass of approximately 225.15 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of 226.16.

The fragmentation of N-substituted phenethylamines is well-documented and predictable, primarily occurring via cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and at the benzylic position. mdpi.comacs.org For this compound, the following key fragmentation pathways are anticipated:

Benzylic Cleavage: The most common fragmentation for phenethylamines involves the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion at m/z 91 .

α-Cleavage: Cleavage of the C-N bonds results in characteristic fragments.

Loss of the phenylethyl group (C₈H₉) from the parent ion would generate a fragment ion corresponding to the 1-phenylethanamine moiety at m/z 120 ([C₈H₁₀N]⁺).

Loss of the 1-phenylethyl group (C₈H₉) would yield a fragment ion of the phenethylamine (B48288) moiety at m/z 105 ([C₈H₉]⁺, the phenylethyl cation) or a rearranged iminium ion.

Iminium Ion Formation: A common fragmentation pathway involves the formation of an iminium ion. Cleavage of the bond beta to the nitrogen on the 2-phenylethyl side can lead to the formation of a stable iminium ion at m/z 134 ([C₉H₁₂N]⁺).

A study on substituted phenethylamines confirmed that those without a β-hydroxy group, like the subject compound, primarily undergo N–Cα bond dissociation. bohrium.comnih.gov N-methylation has been shown to suppress fragmentation, which implies that as a secondary amine, this compound would exhibit significant, predictable fragmentation. acs.orgnih.gov

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 226 | [C₁₆H₁₉N+H]⁺ | Protonated Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Iminium ion from cleavage beta to the nitrogen |

| 120 | [C₈H₁₀N]⁺ | α-cleavage, loss of phenylethyl radical |

| 105 | [C₈H₉]⁺ | Benzylic fragment from the phenylethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is attributed to its two phenyl groups. Aromatic amino acids and related compounds containing phenyl rings are known to be fluorescent. nist.govatlantis-press.com Phenylalanine, for instance, exhibits fluorescence with excitation and emission maxima around 260 nm and 280 nm, respectively. atlantis-press.comatlantis-press.com The fluorescence of the parent molecule is often influenced by the solvent polarity and pH. atlantis-press.com

However, for sensitive quantitative analysis, the native fluorescence may be insufficient or prone to interference from matrix components. To overcome this, derivatization with a fluorogenic reagent is a common strategy. This process involves attaching a molecule (a fluorophore) to the amine, resulting in a derivative with strong fluorescence emission and improved detection characteristics. chromatographyonline.com Common derivatizing agents that impart fluorescence are discussed in section 3.3.2.

Sample Preparation and Derivatization for Enhanced Analytical Detection

Effective sample preparation is critical for the accurate quantification of this compound, as it serves to isolate the analyte from complex matrices and remove interfering substances. hpst.cz

Extraction Methodologies

Several extraction techniques are applicable for isolating amphetamine-type stimulants, including this compound, from various samples. The choice of method depends on the sample matrix, analyte concentration, and the subsequent analytical technique.

Solid-Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting amphetamines from biological fluids. benthamopen.comresearchgate.net The process involves adjusting the sample pH to a basic level (typically >9) to ensure the amine is in its non-ionized, free-base form, making it more soluble in an organic solvent. researchgate.net A variety of organic solvents, such as 1-chlorobutane, chloroform, and ethyl acetate, can be used for the extraction. benthamopen.comnih.gov SLE is used for solid samples, where the sample is mixed with an appropriate solvent to leach the analyte.

Solid Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and lower solvent consumption compared to LLE. mdpi.com For amine compounds, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are particularly effective. mdpi.com The analyte is retained on the sorbent, interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.

Solid Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb analytes from a liquid sample or its headspace. sigmaaldrich.comnih.gov It is highly sensitive and integrates sampling and preconcentration into a single step. sigmaaldrich.com The fiber can be directly immersed in the sample or exposed to the headspace for volatile compounds. sigmaaldrich.comyoutube.com SPME has been successfully combined with derivatization for the analysis of amphetamines. nih.gov Thin-film SPME (TF-SPME) is an evolution of this technique that offers higher sorbent volume and surface area, leading to faster extractions and improved recovery. gerstelus.com

Liquid Phase Microextraction (LPME) and Dispersive Liquid-Liquid Microextraction (DLLME): These are miniaturized versions of LLE that use microliter volumes of extraction solvent, making them environmentally friendly. In DLLME, a mixture of an extraction solvent and a dispersive solvent (like methanol or acetonitrile) is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govmdpi.com This maximizes the surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis. nih.govnih.govbohrium.com This technique has proven effective for amphetamine derivatives in oral fluid and aromatic amines in water samples. nih.govresearchgate.netelsevierpure.com

Derivatization Strategies

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For this compound, derivatization serves to increase volatility for gas chromatography (GC) or enhance detectability (UV absorption or fluorescence) for high-performance liquid chromatography (HPLC). rsc.org

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol reagent to form highly fluorescent isoindole derivatives. While OPA is a common choice, its standard application is for primary amines, and it would not react with the secondary amine of this compound without prior modification. However, methods exist that can be adapted for secondary amines. chromatographyonline.com

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide derivatives. rsc.org This makes it a suitable reagent for the subject compound, significantly enhancing detection sensitivity for HPLC with fluorescence detection or LC-MS.

Benzoyl Chloride: Benzoyl chloride is an inexpensive and stable reagent that reacts with primary and secondary amines, as well as phenols and other functional groups, in a fast reaction (typically <1 minute). chromatographyonline.comrsc.org The resulting benzamide (B126) derivative is more hydrophobic, which improves its retention in reversed-phase chromatography and enhances its fragmentation in MS/MS analysis, thereby improving both separation and detection. chromatographyonline.comnih.gov This derivatization has been successfully used for the analysis of various biogenic amines and neurochemicals. nih.govcapes.gov.br

Diethyl Ethoxymethylenemalonate (DEEMM): DEEMM is a versatile derivatizing agent that reacts with primary and secondary amines. kopri.re.krnih.gov The reaction typically requires heating (e.g., 70°C for up to 2 hours) to form stable derivatives that can be readily analyzed by HPLC-UV. kopri.re.krresearchgate.net DEEMM has been shown to provide high sensitivity, with detection limits superior to OPA for some diamines. kopri.re.kr It has been successfully applied to the simultaneous analysis of amino acids and biogenic amines in complex samples like cheese. nih.gov

Quantitative Analytical Methodologies and Validation

The quantification of this compound is typically performed using hyphenated chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). To ensure that the results are reliable, accurate, and reproducible, the analytical method must be thoroughly validated. hpst.cz

Method validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). hpst.czmdpi.com Key validation parameters include:

Linearity and Calibration Range: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing a series of calibrators and evaluating the correlation coefficient (R²) of the resulting curve, which should ideally be >0.99. researchgate.netnih.gov For amphetamine-related compounds, linear ranges often span from low ng/mL to several thousand ng/mL. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.comnih.gov For amphetamine analogues analyzed by LC-MS/MS, LOQs are frequently in the low ng/mL range (e.g., 0.5 to 40 ng/mL), depending on the matrix and specific compound. nih.govnih.gov

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as relative standard deviation, %RSD), while accuracy measures the closeness of a measured value to the true value (expressed as %bias). For forensic and clinical applications, both intra-day and inter-day precision and accuracy should be within ±15-20%. hpst.czmdpi.comnih.gov

Recovery and Matrix Effects: Extraction recovery assesses the efficiency of the sample preparation process. Matrix effects evaluate the influence of co-extracted sample components on the ionization of the analyte, which can cause signal suppression or enhancement. Both parameters are crucial for ensuring accurate quantification in complex biological matrices like blood or urine. mdpi.comresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage conditions and in the processed sample within the autosampler must be evaluated to ensure that the concentration does not change between sample collection, processing, and analysis. mdpi.comresearchgate.net

| Parameter | Typical Acceptance Criteria/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.5 - 40 ng/mL | mdpi.comnih.govnih.gov |

| Accuracy (% Bias) | Within ±15-20% of target | hpst.czmdpi.comresearchgate.net |

| Precision (% RSD) | < 15-20% | hpst.czmdpi.comresearchgate.net |

| Extraction Recovery | Consistent and reproducible (e.g., 63-90%) | mdpi.com |

| Matrix Effect | Typically < 15-25% | mdpi.comresearchgate.net |

A validated quantitative method provides the confidence that the reported concentration of this compound in a given sample is accurate and defensible.

Computational and Theoretical Studies on 1 Phenyl N 2 Phenylethyl Ethanamine and Its Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of flexible molecules such as 1-phenyl-N-(2-phenylethyl)ethanamine and its analogues. These computational techniques can predict how these molecules might interact with biological targets by simulating their movement and conformational changes over time.

For instance, studies on N-benzyl phenethylamines, which are structurally analogous to this compound, have utilized molecular modeling to investigate their interactions with receptors. nih.gov Molecular docking, a key component of molecular modeling, has been employed to predict the binding energies and preferred binding poses of substituted phenethylamines at receptor sites. researchgate.netnih.gov One study on 110 phenethylamines used AutoDock Vina to screen for their binding affinity at the colchicine (B1669291) binding site of tubulin, with binding energies for the top candidates being comparable to that of colchicine itself. nih.gov

Molecular dynamics simulations have also been applied to study the self-assembly of molecules containing phenyl groups, which is relevant to the phenyl moieties in this compound. nih.gov These simulations provide insights into how such molecules might aggregate or interact in a biological environment. For N-benzyl phenethylamines, which share the core phenethylamine (B48288) structure, N-benzyl substitution has been shown to significantly enhance both binding affinity and functional activity at certain receptors. nih.gov

Quantum Mechanical Investigations

Quantum mechanical (QM) methods offer a higher level of theory to investigate the electronic structure and properties of molecules with great accuracy. These methods are crucial for understanding the intrinsic properties of this compound and its analogues.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying phenethylamine derivatives due to its balance of accuracy and computational cost. bohrium.com DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties.

A study on phenethylamine derivatives used DFT to explore their electronic structure, geometry, and vibrational spectra. bohrium.com Similarly, research on other substituted phenethylamines has utilized DFT to perform conformational analysis and compare the resulting structures with experimental data. mdpi.com In a study of 2-phenylethylamine (PEA), DFT calculations were used alongside Raman spectroscopy to investigate its conformational equilibrium and hydrogen bonding. nih.gov These studies provide a framework for how DFT could be applied to this compound to elucidate its structural and electronic characteristics.

Table 1: Examples of DFT Applications in the Study of Phenethylamine Analogues

| Analogue Studied | DFT Functional Used | Properties Investigated | Key Findings |

|---|---|---|---|

| 2C-H, 25H-NBOH, 25I-NBOMe | B3LYP-D3BJ, PBE0-D3BJ | Conformational analysis, structural comparison | Optimized structures with B3LYP-D3BJ showed closer RMSD to crystallographic structures. mdpi.com |

| 2-Phenylethylamine (PEA) | DFT/MP2 | Conformational equilibrium, hydrogen bonding | Identified nine possible conformers and confirmed the presence of intermolecular N-H···N hydrogen bonds. nih.gov |

This table is generated based on data from analogous compounds and is for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, while computationally intensive, provide highly accurate results. For phenylethylamine and its derivatives, ab initio calculations, often at the MP2 (Møller-Plesset perturbation theory of the second order) level, are used to refine energies and investigate subtle interactions.

In the study of 2-phenylethylamine, MP2 calculations were used in conjunction with DFT to provide a more accurate energy profile for the different conformers. researchgate.net These calculations helped to conclusively identify the observed conformers by comparing theoretical rotational and quadrupole coupling constants with experimental data. researchgate.net Such methods would be invaluable for a detailed understanding of the potential energy surface of this compound.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them, which is collectively known as the energy landscape. umd.edunih.govrsc.org

For 2-phenylethylamine, a basic analogue, conformational analysis has revealed the existence of multiple stable conformers. nih.govresearchgate.net Studies have identified both gauche (folded) and anti (extended) arrangements of the ethylamine (B1201723) side chain relative to the phenyl ring. researchgate.net The gauche conformers are stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.net A systematic conformational analysis of N-benzyl phenethylamines has also been conducted to compare the structural information of different low-energy conformations. mdpi.com

The energy landscape of these molecules can be complex, with multiple local minima (stable conformers) and transition states (energy barriers) connecting them. umd.edu Understanding this landscape is crucial as it dictates the flexibility of the molecule and the populations of different conformers at a given temperature.

Table 2: Conformational Data for 2-Phenylethylamine (Analogue)

| Conformer Type | Relative Orientation | Stabilizing Interactions | Reference |

|---|---|---|---|

| Gauche | Folded alkyl-amine chain | N-H···π interaction | researchgate.net |

This table illustrates the types of conformers found in a simpler analogue, 2-phenylethylamine.

Intermolecular and Intramolecular Interaction Analysis

The interactions a molecule makes, both within itself (intramolecular) and with other molecules (intermolecular), are fundamental to its chemical and biological properties.

Hydrogen bonding is a critical intermolecular force for molecules containing amine groups, such as this compound. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a donor.

In studies of liquid 2-phenylethylamine, a red shift in the N-H stretching frequency in Raman spectra indicated the presence of significant intermolecular N-H···N hydrogen bonds. nih.gov This type of hydrogen bonding would also be expected to play a crucial role in the condensed phases of this compound and in its interactions with biological macromolecules. The ability to form hydrogen bonds is a key factor in the binding of many phenethylamine derivatives to their receptor targets. quora.com For example, phenylethylamine can form hydrogen bonds because the hydrogen atom attached to the nitrogen is bonded to an electronegative atom, creating a dipole that can interact with other electronegative atoms. quora.com

Aromaticity Studies

Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. Computational studies can quantify this property through various descriptors. While specific aromaticity studies on this compound are not extensively documented in dedicated publications, the principles can be understood from research on analogous structures.

Furthermore, studies on benzene-fused fulvene (B1219640) derivatives have utilized information-theoretic approaches within density functional theory to explore the concept of aromaticity from a different perspective. vub.be These methods examine quantities like Shannon entropy and Fisher information to correlate with traditional aromaticity indexes such as Aromatic Stabilization Energy (ASE) and the Harmonic Oscillator Model of Aromaticity (HOMA). vub.be Such computational tools could be applied to this compound and its analogues to understand how structural modifications impact the aromatic character of the phenyl moieties.

Computational Screening and Ligand Discovery Approaches

Computational screening and ligand discovery are powerful tools in medicinal chemistry for identifying new molecules with desired pharmacological properties. openmedicinalchemistryjournal.com These methods are broadly categorized as structure-based and ligand-based approaches. nih.govnih.gov For analogues of this compound, these techniques are instrumental in exploring vast chemical spaces to find compounds with potential therapeutic applications.

One of the primary methods is virtual screening , which involves the computational assessment of large libraries of compounds to identify those likely to bind to a specific biological target. openmedicinalchemistryjournal.com This can be either structure-based, where the three-dimensional structure of the target protein is known, or ligand-based, which relies on the knowledge of other molecules that bind to the target. nih.govnih.gov

De novo design is another computational approach that involves building novel molecular structures from scratch with desirable pharmacological characteristics. openmedicinalchemistryjournal.com This method can be used to generate new analogues of this compound that are optimized for binding to a particular target. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.com For phenethylamine derivatives, QSAR can be used to predict the activity of new analogues based on their structural features.

The general workflow for computational screening and ligand discovery often involves several stages, as outlined in the table below.

| Stage | Description |

| Ligand Database Preparation | Preparing a database of molecules to be screened, which can include analogues of this compound. openmedicinalchemistryjournal.com |

| Receptor Preparation | If the 3D structure of the biological target is known, it is prepared for docking simulations. openmedicinalchemistryjournal.com |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target to form a stable complex. openmedicinalchemistryjournal.com |

| Post-Processing | Analyzing the results of the docking simulations to rank the compounds based on their predicted binding affinity. openmedicinalchemistryjournal.com |

| Compound Selection | Selecting the most promising candidates for further experimental testing. openmedicinalchemistryjournal.com |

These computational strategies help to prioritize the synthesis and testing of new compounds, thereby accelerating the drug discovery process. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a biological target, such as a protein or receptor. openmedicinalchemistryjournal.com This method is crucial for understanding the molecular basis of a compound's activity and for designing more potent and selective molecules. openmedicinalchemistryjournal.com

Studies on phenethylamine derivatives have utilized molecular docking to investigate their interactions with various biological targets, including the human dopamine (B1211576) transporter (hDAT). nih.govbiomolther.org The hDAT is a key protein involved in regulating dopamine levels in the brain and is a target for many psychoactive substances. nih.gov

In a study involving a series of β-phenethylamine (β-PEA) derivatives, molecular docking simulations were performed using software like Smina to predict the binding poses of these compounds within the hDAT. biomolther.org The results indicated that these compounds fit into a binding site formed by helices 1, 3, and 6 of the transporter. nih.govresearchgate.net

The docking studies also revealed the importance of stereochemistry for binding affinity. For instance, for one of the potent inhibitors, the (S)-form was found to be more stable in the binding pocket than the (R)-form. nih.govbiomolther.org For another compound, the (R, S)-configuration was the most stable isomer. nih.govbiomolther.org This highlights how subtle changes in the three-dimensional structure of the ligand can significantly impact its interaction with the target.

The table below summarizes the docking score differences for different isomers of two representative phenethylamine derivatives from a study, illustrating the impact of stereochemistry on binding stability. biomolther.orgbiomolther.org

| Compound | Isomer | Relative Stability | Docking Score Difference (kcal/mol) |

| Compound 9 | (S)-form | More stable | ~0.2 (compared to R-form) |

| (R)-form | Less stable | ||

| Compound 28 | (R, S)-configuration | Most stable | ~0.9 (compared to the next most stable isomer) |

| (R, R)-isomer | Second most stable |

These docking simulations provide valuable insights into the structure-activity relationships of phenethylamine derivatives, showing that substitutions on the aromatic ring and the length of the alkyl group can influence their inhibitory activity on dopamine reuptake. researchgate.netkoreascience.kr Such findings are critical for the rational design of new analogues of this compound with tailored biological activities.

Metabolism and Biosynthesis of Phenylethylamine Core Structures and Analogues

Endogenous Biosynthetic Pathways of Phenethylamine (B48288)

In mammals, including humans, phenethylamine is synthesized endogenously from the essential amino acid L-phenylalanine. wikipedia.orgwikipedia.org This process occurs in various tissues, with significant activity in the brain's catecholamine neurons, where its synthesis rate is comparable to that of dopamine (B1211576). wikipedia.org The primary pathway involves the enzymatic decarboxylation of L-phenylalanine. foodb.ca

The key enzyme responsible for the synthesis of phenethylamine is Aromatic L-amino Acid Decarboxylase (AADC). nih.govresearchgate.net This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the removal of a carboxyl group from L-phenylalanine to yield phenethylamine. researchgate.netnih.gov AADC is also responsible for the synthesis of other crucial monoamine neurotransmitters; for instance, it converts L-DOPA to dopamine in the catecholamine biosynthesis pathway. wikipedia.org The activity of AADC is a significant factor controlling the rate of phenethylamine synthesis in the brain. nih.gov In plants like tomatoes, AADC enzymes have been identified that convert phenylalanine to phenethylamine as the first step in the formation of volatile compounds like 2-phenylethanol. pnas.orgresearchgate.net

L-phenylalanine, an essential amino acid obtained from dietary proteins, serves as the direct precursor for the endogenous synthesis of phenethylamine. wikipedia.orgresearchgate.net Beyond its role in protein synthesis, phenylalanine is a starting point for a multitude of metabolites. researchgate.net The conversion of L-phenylalanine to phenethylamine represents a significant metabolic route. researchgate.netquora.com This pathway is distinct from the primary catabolic pathway for phenylalanine, which involves its conversion to L-tyrosine by phenylalanine hydroxylase, leading to the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine. nih.govwikipedia.org

Enzymatic Biotransformation Pathways

Once formed, phenethylamine undergoes rapid and extensive metabolism through several enzymatic pathways. This rapid breakdown results in a very short biological half-life, estimated to be around 30 seconds for endogenously produced PEA. wikipedia.org

The principal route of phenethylamine catabolism is oxidative deamination, a process primarily catalyzed by monoamine oxidase (MAO) enzymes, particularly MAO-B. wikipedia.orgpsychonautwiki.orgtaylorandfrancis.com This reaction converts phenethylamine into phenylacetaldehyde (B1677652). iiarjournals.orgwikipedia.org MAO-A can also metabolize phenethylamine, but MAO-B shows a higher substrate selectivity for it. wikipedia.orgtaylorandfrancis.com This initial deamination is a critical inactivation step. nih.govwikipedia.org The resulting intermediate, phenylacetaldehyde, is then further oxidized to phenylacetic acid, a reaction catalyzed predominantly by aldehyde dehydrogenase (ALDH). nih.goviiarjournals.org Aldehyde oxidase may also play a lesser role in this conversion. nih.goviiarjournals.org

Table 1: Key Enzymes in Phenylethylamine Metabolism

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| Aromatic L-Amino Acid Decarboxylase (AADC) | Decarboxylation | L-Phenylalanine | Phenethylamine |

| Monoamine Oxidase B (MAO-B) | Oxidative Deamination | Phenethylamine | Phenylacetaldehyde |

| Aldehyde Dehydrogenase (ALDH) | Dehydrogenation/Oxidation | Phenylacetaldehyde | Phenylacetic Acid |

Decarboxylation is the fundamental biosynthetic step for creating phenethylamine from its amino acid precursor. acs.org This process is not limited to mammals; various microorganisms, including bacteria such as Bacillus cohnii and those in the genera Lactobacillus and Enterococcus, can produce phenethylamine by decarboxylating L-phenylalanine. foodb.caacs.orgnih.gov This microbial action is the reason for the presence of phenethylamine in fermented foods like cheese and wine. nih.govacs.org The enzyme responsible in microorganisms is often a phenylalanine decarboxylase. nih.gov

Identification and Characterization of Metabolites (e.g., Phenylacetic Acid, Phenylacetaldehyde)

The metabolic cascade of phenethylamine yields distinct and identifiable products.

Phenylacetaldehyde: This aldehyde is the direct intermediate formed from the oxidative deamination of phenethylamine by monoamine oxidase. nih.govwikipedia.org It is a transient compound that is quickly metabolized further. iiarjournals.org Phenylacetaldehyde itself is a bioactive compound found in nature and is known for its floral aroma. wikipedia.org

Phenylacetic Acid (PAA): PAA is the primary urinary metabolite of phenethylamine. wikipedia.org Its formation occurs via the oxidation of the intermediate phenylacetaldehyde by aldehyde dehydrogenase and, to a smaller extent, aldehyde oxidase. nih.goviiarjournals.org The measurement of phenylacetic acid in urine can be used as an indicator of phenethylamine turnover; for instance, its levels increase after physical exercise. wikipedia.org

Table 2: Metabolites of Phenylethylamine

| Metabolite | Precursor | Key Enzyme(s) | Description |

|---|---|---|---|

| Phenylacetaldehyde | Phenethylamine | Monoamine Oxidase (MAO) | Intermediate aldehyde product of oxidative deamination. nih.govwikipedia.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-phenyl-N-(2-phenylethyl)ethanamine |

| 2-phenylethanol |

| Adrenaline (Epinephrine) |

| Aldehyde Oxidase |

| Aromatic L-Amino Acid Decarboxylase (AADC) |

| Dopamine |

| L-DOPA |

| L-phenylalanine |

| L-tyrosine |

| Monoamine Oxidase (MAO) |

| Monoamine Oxidase B (MAO-B) |

| Norepinephrine |

| Phenethylamine (PEA) |

| Phenylacetic Acid (PAA) |

Microbial Biotransformation and Metabolic Engineering

The microbial production of N-substituted phenylethylamines, such as this compound, represents a sophisticated intersection of metabolic engineering and biocatalysis. While direct microbial synthesis of this specific compound has not been extensively documented, a plausible and efficient biosynthetic route can be conceptualized by integrating established microbial production systems for its precursors with advanced enzymatic catalysis. This approach typically involves two main stages: the engineered microbial synthesis of the core phenylethylamine backbone and a subsequent enzymatic coupling step to introduce the N-substituent.

A theoretical pathway for the microbial production of this compound would involve the synthesis of two key precursors: 2-phenylethylamine and 1-phenylethanol. These precursors can then be coupled in a biocatalytic step.

Engineered Biosynthesis of 2-Phenylethylamine

The foundational precursor, 2-phenylethylamine, can be efficiently produced in metabolically engineered microorganisms like Escherichia coli. creative-enzymes.comwikipedia.org The synthesis pathway originates from the aromatic amino acid L-phenylalanine. The key enzymatic step is the decarboxylation of L-phenylalanine, catalyzed by a phenylalanine decarboxylase (PDC). creative-enzymes.comwikipedia.orgresearchgate.net

Metabolic engineering strategies to enhance the production of 2-phenylethylamine in E. coli have focused on several key areas:

Overexpression of Phenylalanine Decarboxylase: Introducing and overexpressing a potent phenylalanine decarboxylase, such as the one from Enterococcus faecium, is a primary strategy to channel L-phenylalanine towards 2-phenylethylamine. wikipedia.org

Enhancing Precursor Supply: Increasing the intracellular pool of L-phenylalanine is critical. This has been achieved by overexpressing key enzymes in the shikimate pathway, which is responsible for aromatic amino acid biosynthesis. creative-enzymes.comnih.gov

Redirecting Carbon Flux: Modifications to central carbon metabolism, such as engineering the phosphotransferase system (PTS), can increase the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are essential for L-phenylalanine synthesis. creative-enzymes.comnih.gov

Research has demonstrated the successful implementation of these strategies, leading to significant titers of 2-phenylethylamine.

Table 1: Key Enzymes in the Engineered Biosynthesis of 2-Phenylethylamine

| Enzyme Name | Gene | Source Organism | Role in Pathway |

| Phenylalanine Decarboxylase | pdc | Enterococcus faecium | Decarboxylation of L-phenylalanine to 2-phenylethylamine wikipedia.org |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | aroG | Escherichia coli | First committed step in the shikimate pathway creative-enzymes.com |

| Shikimate Kinase II | aroL | Escherichia coli | Phosphorylation of shikimate in the shikimate pathway creative-enzymes.com |

| Chorismate mutase/prephenate dehydratase | pheA | Escherichia coli | Conversion of chorismate to phenylpyruvate creative-enzymes.com |

| Tyrosine Aminotransferase | tyrB | Escherichia coli | Transamination to form L-phenylalanine creative-enzymes.com |

Enzymatic N-Alkylation for Final Product Synthesis

The final step in the proposed biosynthesis of this compound is the N-alkylation of 2-phenylethylamine with 1-phenylethanol. This can be achieved through a biocatalytic "hydrogen-borrowing" cascade. This elegant enzymatic system utilizes an alcohol dehydrogenase (ADH) and a reductive aminase (RedAm). researchgate.net

The process unfolds in three steps within a single pot:

The alcohol dehydrogenase oxidizes the secondary alcohol (1-phenylethanol) to its corresponding ketone (acetophenone), using a cofactor like NADP+.

The reductive aminase then catalyzes the reductive amination of the intermediate ketone with the primary amine (2-phenylethylamine).

This same enzyme reduces the formed imine to the final secondary amine product, this compound, regenerating the NADP+ cofactor in the process.

The primary byproduct of this highly atom-efficient cascade is water.

Reductive aminases from various microbial sources, such as Aspergillus oryzae, have been shown to have a broad substrate scope, accepting a wide range of ketones and amines, making them suitable for this type of synthetic application. researchgate.netnih.gov

Table 2: Representative Substrate Scope of a Fungal Reductive Aminase

| Ketone Substrate | Amine Substrate | Product Conversion (%) |

| Cyclohexanone | Propylamine | >99 |

| Acetophenone (B1666503) | Methylamine | 85 |

| 4-Phenyl-2-butanone | Ethylamine (B1201723) | 92 |

| 2-Pentanone | Benzylamine | >99 |

This table presents illustrative data on the capabilities of reductive aminases with various substrates and does not represent the direct synthesis of this compound.

The successful implementation of such a chemoenzymatic strategy hinges on the compatibility of the enzymes and the optimization of reaction conditions to ensure high conversion rates and product yields.

Emerging Research Directions and Advanced Applications

Design Principles for Novel Ligands and Biological Probes

The design of novel ligands and biological probes based on the phenylethylamine scaffold is guided by structure-activity relationship (SAR) studies. These studies systematically modify the core structure to understand how changes affect biological activity. For phenethylamine (B48288) derivatives, key structural features influencing their function as ligands include the nature of the aromatic ring, substitutions on the ethyl chain, and modifications to the amino group. biomolther.orgnih.gov

The N-benzyl substitution on a phenethylamine core, as seen in 1-phenyl-N-(2-phenylethyl)ethanamine, is a critical design element. This substitution can significantly increase affinity and potency at certain biological targets, such as serotonin (B10506) receptors. nih.govnih.gov SAR explorations have mapped which substitutions are tolerated and which are to be avoided to enhance potency and selectivity. nih.gov For instance, in the context of dopamine (B1211576) reuptake inhibition, the presence of a phenyl group at the aromatic position, the length of alkyl groups, and the size of the ring at the alkylamine position are all crucial factors. biomolther.orgnih.gov Specifically, compounds with smaller ring sizes at the alkylamine position tend to show stronger inhibitory activities. biomolther.org

Comparative Molecular Field Analysis (CoMFA) has been employed to create 3D models that predict the activity of new derivatives. These models indicate that increased steric bulk around the molecule generally decreases potency, with exceptions at the ortho position, α-substitution, and N-substitution, where it can be favorable. nih.gov Furthermore, electrostatic properties are critical; negative charge along the ethylene (B1197577) chain and positive charge at the 3- and 4-positions of the phenyl ring are associated with increased potency at the human trace amine-associated receptor 1 (hTAAR1). nih.gov These principles guide the rational design of new phenylethylamine-based compounds for specific biological targets.

Table 1: Structure-Activity Relationship (SAR) Insights for Phenethylamine Derivatives

| Structural Modification | Effect on Activity | Target/Application Example | Citation |

|---|---|---|---|

| N-benzyl substitution | Generally increases potency and affinity | 5-HT2A/2C Receptors | nih.govnih.gov |

| Phenyl group at Ar position | Enhances inhibitory activity | Dopamine Reuptake Transporter (DAT) | biomolther.orgnih.gov |

| Smaller ring size at alkylamine | Stronger inhibitory activity | Dopamine Reuptake Transporter (DAT) | biomolther.org |

| Increased steric bulk | Generally decreases potency | hTAAR1 Receptor | nih.gov |

| Negative charge on ethyl chain | Increases potency | hTAAR1 Receptor | nih.gov |

Applications in Asymmetric Catalysis and Enantioselective Synthesis

Chiral phenylethylamine derivatives are highly valued as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. nih.gov The 1-phenylethylamine (B125046) moiety, a key component of the title compound, is particularly effective as a chiral inducer. nih.gov These derivatives have been successfully used to create chiral ligands for a variety of metal-catalyzed reactions, including hydrogenation and addition reactions. nih.govrsc.org

For example, new chiral phosphine-phosphoramidite ligands derived from 1-phenylethylamine have shown excellent enantioselectivity (>99% ee) in the Rh-catalyzed asymmetric hydrogenation of specific olefins, such as (Z)-β-aryl-β-(acylamino)acrylates. rsc.org The substituents on the ligand's binaphthyl moiety were found to significantly influence the enantioselectivity. rsc.org Similarly, chiral β-amino alcohols synthesized from 1-phenylethylamine have been tested as ligands in zinc-catalyzed asymmetric aldol (B89426) reactions. nih.gov

Another significant application is in the asymmetric epoxidation of styrenes. A chiral phosphotungstate catalyst, functionalized with (S)-(+)-1-phenylethylamine, has been developed for this purpose. acs.org This heterogeneous catalyst demonstrated high enantiomeric excess, particularly when using molecular oxygen as a green oxidant. acs.org The development of such modular and effective chiral organocatalysts from phenylethylamine fragments underscores their importance in creating valuable chiral building blocks for medicinal substances and natural products. nih.gov

Table 2: Applications of Phenylethylamine Derivatives in Asymmetric Synthesis

| Reaction Type | Catalyst/Ligand System | Substrate | Key Finding | Citation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-phosphine-phosphoramidite ligand | (Z)-β-(acylamino)acrylates | Achieved >99% enantiomeric excess (ee) | rsc.org |

| Asymmetric Phenyl Transfer | Zn(II)-aminonaphthol ligand | Aromatic aldehydes | Effective transfer of phenyl group from phenylboronic acid | nih.gov |

| Asymmetric Epoxidation | (S)-1-phenylethylamine functionalized phosphotungstate | Styrene (B11656) | High enantiomeric excess with molecular oxygen | acs.org |

| Asymmetric Aldol Reaction | Zinc-catalyzed with pyridine-β-amino alcohol ligand | Not specified | Achieved up to 55% ee | nih.gov |

Coordination Chemistry of Phenylethylamine Derivatives

The nitrogen atom in the phenylethylamine structure allows it to act as a ligand, forming coordination complexes with various metal ions. The study of these complexes is crucial for understanding their potential applications in catalysis, materials science, and bioinorganic chemistry. Research has demonstrated the synthesis and characterization of complexes between tervalent metals like aluminum, chromium, and iron with N-alkyl(benzyl)nitrozohydroxylamine derivatives. researchgate.net

In one study, the crystal structure of an iron(III) complex with an N-(2-fluorobenzyl)-N-nitrozohydroxylamine ligand revealed an octahedral coordination of the central iron ion, with the organic ligand acting as a bidentate chelating agent. researchgate.net The design of more complex, multi-dentate ligands based on the phenylethylamine framework allows for the creation of sophisticated coordination compounds. For example, a hexadentate ligand was designed and synthesized to create an encapsulated pseudo-tris(heteroleptic) iridium(III) complex. nih.gov The formation of this complex involved the coordination of heterocyclic groups and the ortho-C-H bond activation of phenyl groups, demonstrating the versatility of the phenylethylamine scaffold in ligand design. nih.gov The stability and structure of these metal complexes are fundamental to their function, for instance, as catalysts or as emissive materials in organic light-emitting diodes (OLEDs). nih.gov

Investigational Tools for Neurotransmitter Systems and Enzyme Function

Phenethylamine and its derivatives are invaluable tools for studying the function of neurotransmitter systems and enzymes due to their structural similarity to endogenous monoamines like dopamine. wikipedia.org Many derivatives act as stimulants for the central nervous system by modulating monoamine neurotransmission. wikipedia.org

A significant area of investigation is their interaction with the dopamine transporter (DAT). nih.govbiomolther.org Studies on various β-phenethylamine derivatives have elucidated the structural features responsible for inhibiting dopamine reuptake. nih.govresearchgate.net For example, docking simulations have shown that specific derivatives fit into the binding site of the human dopamine transporter (hDAT), forming hydrogen bonds with key amino acid residues like Asp79. biomolther.orgnih.gov These findings are crucial for developing therapies for conditions related to dopamine signaling, such as drug addiction. nih.govbiomolther.org

Beyond neurotransmitter transporters, these compounds are used to probe enzyme function. They have been studied as inhibitors of enzymes like dopamine β-hydroxylase and the MCR-1 protein, which is responsible for colistin (B93849) resistance in bacteria. acs.orgnih.gov For instance, researchers identified 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives as potential MCR-1 inhibitors through virtual screening and subsequent synthesis. nih.govnih.gov Molecular docking studies showed these compounds could interact with essential amino acids in the enzyme's active site, such as Glu246 and Thr285, providing a basis for overcoming antibiotic resistance. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.